molecular formula C18H27NO B6014476 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol

4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol

Cat. No.: B6014476
M. Wt: 273.4 g/mol
InChI Key: ROGCIVBVEPPDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethylamino group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Cyclohexane derivatives.

    Substitution: Alkylated amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol is unique due to its combination of a cyclohexene ring, an ethylamino group, and a phenol moiety. This structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[3-[2-(cyclohexen-1-yl)ethylamino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-15(7-8-17-9-11-18(20)12-10-17)19-14-13-16-5-3-2-4-6-16/h5,9-12,15,19-20H,2-4,6-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGCIVBVEPPDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.